REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[OH:11])([CH3:3])[CH3:2].B(F)(F)F.[CH3:16][CH2:17][O:18]CC.C([O-])(=O)C.[Na+]>C(O)(=O)C>[OH:10][C:7]1[CH:6]=[C:5]([OH:11])[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][C:8]=1[C:17](=[O:18])[CH3:16] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=C(C=C1)O)O
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.55 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at RT for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser and an inlet for nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
stirred at 90° C. for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
was stirred at RT for 4 h before
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
washed with sat. sodium bicarbonate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was further purified by column chromatography (SiO2, 10% EtOAc/n-hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C(=C1)O)C(C)C)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |